{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile
Overview
Description
The compound “{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains a phenyl group (a ring of six carbon atoms, akin to benzene) with a propan-2-yl (or isopropyl) group attached .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiazole ring attached to a phenyl group with an isopropyl group. The “acetonitrile” part of the name suggests the presence of a nitrile group (-C≡N), which is a carbon-nitrogen triple bond .Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s challenging to provide a detailed analysis of its chemical reactions. Thiazoles are known to participate in a variety of chemical reactions, and the presence of the phenyl and isopropyl groups could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group could impact its solubility in different solvents. The aromatic rings could contribute to its stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-10(2)11-3-5-12(6-4-11)13-9-17-14(16-13)7-8-15/h3-6,9-10H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRKPUNUGBXBHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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